molecular formula C21H17FN2O2 B244008 N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide

Katalognummer B244008
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: NZCNSWICIWWONS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide, also known as FL118, is a small molecule drug that has shown promising results in preclinical studies. It was developed by a team of researchers at the University of Texas MD Anderson Cancer Center and is currently undergoing clinical trials for the treatment of various types of cancer.

Wirkmechanismus

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell survival and proliferation. It inhibits the activity of several proteins, including MDM2, XIAP, and Survivin, which play important roles in cancer cell survival. N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide also activates the p53 pathway, which is a tumor suppressor pathway that is frequently inactivated in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been shown to have low toxicity in preclinical studies and is well-tolerated in animal models. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been shown to cross the blood-brain barrier, making it a potential treatment for brain tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide is its broad-spectrum activity against various types of cancer. It has also been shown to be effective in overcoming resistance to chemotherapy and radiation therapy, which is a major challenge in cancer treatment. However, one limitation of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide is that it is still in the early stages of clinical development, and more research is needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several potential future directions for the development of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide. One area of research is the combination of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide with other drugs or therapies to enhance its anticancer effects. Another area of research is the development of biomarkers to predict which patients are most likely to respond to N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide treatment. Additionally, more research is needed to determine the optimal dosing and administration schedule for N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide in humans.

Synthesemethoden

The synthesis of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide involves several steps, including the reaction of 3-fluorobenzoic acid with thionyl chloride to produce 3-fluorobenzoyl chloride. This is then reacted with 3-aminophenyl-2-methylbenzoic acid to produce N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide. The final product is purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lung cancer, breast cancer, and pancreatic cancer. It has been shown to be effective in inhibiting tumor growth and inducing apoptosis in cancer cells. N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has also been shown to be effective in overcoming resistance to chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C21H17FN2O2

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-[3-[(3-fluorobenzoyl)amino]phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H17FN2O2/c1-14-6-2-3-11-19(14)21(26)24-18-10-5-9-17(13-18)23-20(25)15-7-4-8-16(22)12-15/h2-13H,1H3,(H,23,25)(H,24,26)

InChI-Schlüssel

NZCNSWICIWWONS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.